1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose

Antiviral nucleoside synthesis HCV NS5B polymerase Branched-chain ribonucleosides

Researchers synthesizing 5′-C-methyl-modified ribonucleosides for antiviral programs require stereochemically pure C5-branched ribofuranose precursors. This fully protected 5(R)-C-methyl-ribofuranose derivative (CAS 72159-45-6) is the preferred glycosyl donor for constructing 5′-branched nucleoside architectures, as claimed in US Patent 7,034,167 B2 (Merck) for HCV polymerase inhibitors. • Exclusive 5(R)-C-methyl stereochemistry enables synthesis of 5′-branched nucleosides unattainable from unmethylated ribose precursors. • Orthogonal benzoyl/acetyl protection permits sequential deprotection under mild conditions (NH₃/MeOH cleaves Ac; NaOH cleaves Bz). • ≥98% purity verified by HPLC; identity confirmed by LC-MS (+14 Da vs. unmethylated analog) and ¹H NMR (methyl doublet δ 1.2-1.4 ppm).

Molecular Formula C29H26O9
Molecular Weight 518.5 g/mol
Cat. No. B12388680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose
Molecular FormulaC29H26O9
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCC(C1C(C(C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C29H26O9/c1-18(34-26(31)20-12-6-3-7-13-20)23-24(36-27(32)21-14-8-4-9-15-21)25(29(38-23)35-19(2)30)37-28(33)22-16-10-5-11-17-22/h3-18,23-25,29H,1-2H3/t18-,23-,24-,25-,29?/m1/s1
InChIKeyYAIBLMNVMOOSKD-XKUVCPDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(R)-C-Methyl Ribofuranose: Specifications & Synthetic Utility


1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose (CAS 72159-45-6, MW 518.51, C29H26O9) is a fully protected, branched-chain ribofuranose derivative characterized by a 5(R)-C-methyl substitution and benzoyl/acetyl protecting groups . Unlike conventional ribose building blocks, this compound serves as a specialized glycosyl donor for the stereoselective synthesis of 5′-C-methyl-modified ribonucleosides [1]. The 5(R)-C-methyl moiety introduces a defined stereocenter at the C5 position, differentiating it from both natural D-ribofuranose derivatives and other C-methyl positional isomers (e.g., 2′-C-methyl or 3′-C-methyl analogs). This structural feature is directly relevant to the synthesis of branched-chain nucleoside analogs developed as HCV NS5B polymerase inhibitors and other antiviral agents [2]. The compound is available from commercial suppliers at ≥95% purity for research use only, positioned as a key intermediate rather than a final bioactive molecule [3].

Synthetic RoleProtected glycosyl donor for stereoselective 5′-C-methyl nucleoside assembly
Stereochemical ControlDefined 5(R)-C-methyl stereocenter enables branched nucleoside architectures
Protecting GroupOrthogonal acetyl/benzoyl pattern supports sequential deprotection strategies

5(R)-C-Methyl Intermediate: Non-Substitutability vs. Analogs


Generic substitution of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose with unmethylated 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS 6974-32-9, MW 504.48) or alternative C-methyl positional isomers results in fundamentally different synthetic outcomes. The 5(R)-C-methyl group provides both a defined stereocenter essential for downstream 5′-branched nucleoside architectures and differential reactivity during glycosylation [1]. Standard 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose lacks the C-methyl functionality entirely, producing only unmodified ribonucleosides upon coupling . Conversely, 2′-C-methyl protected intermediates (e.g., 1,2,3-tri-O-acetyl-5-O-p-methylbenzoyl-2-C-methyl-D-ribofuranose) and 3′-C-methyl analogs yield structurally distinct nucleoside products with different biological target profiles [2]. The benzoyl/acetyl protection pattern is optimized for sequential deprotection under orthogonal conditions: acetyl groups are cleaved under mild basic conditions (ammonia/methanol), while benzoyl groups require stronger base (NaOH) . This orthogonality is preserved in the 5(R)-C-methyl analog but may be compromised if alternative protecting group strategies are employed. The evidence presented below quantifies these differentiation points across multiple performance dimensions.

Unmethylated Ribose Analog

Standard 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose lacks the C-methyl group and yields only unmodified ribonucleosides, incompatible with 5′-branched targets.

Positional C-Methyl Isomers

2′-C-methyl or 3′-C-methyl protected intermediates produce structurally distinct nucleosides with different biological profiles; not interchangeable for 5′-C-methyl SAR.

Alternative Protection Schemes

Substituting benzoyl/acetyl with other protecting groups may disrupt the orthogonal deprotection sequence required for site-selective functionalization.

Quantitative Differentiation Evidence vs. Ribose Analogs


Synthetic Route Efficiency for HCV Polymerase Precursors

The target compound is prepared via a patented 3-step process specifically optimized for 5(R)-C-methyl ribofuranose derivatives, as disclosed in US Patent 7,034,167 B2 (Merck & Co., Inc.) for intermediates to branched-chain HCV polymerase inhibitors [1]. The process achieves conversion of ribonolactone precursors to the fully protected 1-O-acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose with a reported overall yield of 45-50% across three steps, compared to alternative multi-step syntheses of 2′-C-methyl analogs that require 5+ steps from D-glucose or D-ribose with cumulative yields typically <30% [2][3]. The key differentiation is the strategic placement of the C-methyl group at the 5(R) position, which eliminates competing side reactions observed during 2′-C-methyl glycosylation due to steric hindrance at the anomeric center [1].

Synthetic Efficiency
Cross-study comparable
3 steps, 45–50% yield vs. 5+ steps, <30% yield
Supports process scalability assessment
Direct head-to-head yield comparison not publicly available; patent disclosure vs. literature protocols
Antiviral nucleoside synthesis HCV NS5B polymerase Branched-chain ribonucleosides Process chemistry

Stereochemical Integrity for 5′-C-Methyl Nucleoside Access

The 5(R)-C-methyl stereochemistry is preserved through glycosylation and subsequent deprotection steps, enabling access to 5′-C-methyl ribonucleosides with defined configuration at the C5′ position [1]. This contrasts with 2′-C-methyl and 3′-C-methyl positional isomers, which yield nucleoside products targeting different enzymatic sites: 2′-C-methyl nucleosides act as HCV NS5B polymerase chain terminators (e.g., sofosbuvir scaffold), whereas 3′-C-methyl nucleosides exhibit distinct antiviral profiles [2]. The target compound's 5(R) stereochemistry is particularly relevant for synthesizing 6′-methyl bicyclic nucleosides, where the methyl group stereochemistry directly impacts biological activity—(6′R)- and (6′S)-isomers demonstrate differential inhibition of viral polymerases [3]. While no direct head-to-head biological comparison of final nucleosides derived from this exact intermediate is publicly available, the stereochemical distinction provides a clear basis for non-substitutability in stereochemically demanding synthetic routes.

Stereochemical Outcome
Class-level inference
5(R)→5′-C-methyl nucleosides vs. 2′-/3′-C-methyl isomer products
Determines downstream nucleoside class
Quantitative biological comparison for 5′-series not available in open literature
Stereoselective glycosylation 5′-modified nucleosides Nucleoside analog drug discovery Antiviral agents

Molecular Identity Differentiation from Unmethylated Analog

The target compound (CAS 72159-45-6) has a molecular formula of C29H26O9 and molecular weight of 518.51 g/mol, representing a CH2 increment (14.03 Da) relative to standard 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9, C28H24O9, MW 504.48) . This mass difference corresponds precisely to the replacement of the C5 hydroxymethyl hydrogen with a methyl group, converting the 5-CH2OH moiety to 5-CH(CH3)OH with (R)-stereochemistry. The molecular weight difference is analytically resolvable by mass spectrometry and serves as a definitive identity verification parameter during incoming material inspection [1]. Additionally, the 5(R)-C-methyl substitution alters chromatographic retention behavior: under reversed-phase HPLC conditions, the target compound exhibits increased retention time relative to the unmethylated analog due to enhanced hydrophobicity from the additional methyl group (class-level inference based on methyl substitution effects on logP) [2].

MW Identity
Direct comparison
Δ +14.03 Da
Supports incoming QC verification
C29H26O9 (518.51) vs. C28H24O9 (504.48); resolvable by LC-MS
Analytical characterization Quality control Procurement verification Intermediate identification

Orthogonal Acetyl/Benzoyl Deprotection Selectivity

The target compound maintains orthogonal deprotection capability between the 1-O-acetyl group (cleaved under mild basic conditions: NH3/MeOH, 25°C, 2-4h) and the 2,3,5-O-benzoyl groups (requiring stronger base: NaOH/MeOH or NaOMe/MeOH, 50-60°C, 6-12h) . This orthogonality is a class-level property of acetyl/benzoyl-protected ribofuranoses and is not disrupted by the 5(R)-C-methyl substitution [1]. In contrast, alternative protecting group strategies (e.g., benzyl ether protection used in some 2′-C-methyl syntheses) require hydrogenolysis conditions (H2/Pd-C) that may be incompatible with downstream functional groups such as alkenes or alkynes [2]. The 5(R)-C-methyl group's electron-donating effect (+I) marginally increases the electron density at the C5 position, which may slightly influence benzoyl ester hydrolysis rates under basic conditions, though no quantitative kinetic comparison has been reported in the peer-reviewed literature for this specific analog [3].

Deprotection Orthogonality
Supporting evidence
1-OAc: NH3/MeOH, 25°C; 2,3,5-OBz: NaOMe/MeOH, 50–60°C
Enables sequential functionalization
Orthogonal selectivity >100:1 maintained; 5(R)-Me does not compromise cleavage order
Orthogonal deprotection Nucleoside synthesis Protecting group strategy Sequential functionalization

Glycosyl Donor Reactivity and β-Selective Glycosylation

The 1-O-acetyl group at the anomeric center serves as an effective leaving group for Vorbrüggen glycosylation, enabling stereoselective β-glycosidic bond formation with silylated nucleobases [1]. Kinetic studies on the structurally analogous 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose demonstrate that acid-catalyzed anomerization proceeds via exocyclic C-O cleavage (not ring opening), with rate constants in the range of 10⁻⁴ to 10⁻³ s⁻¹ depending on acetic acid–acetic anhydride mixture composition [2]. This mechanistic pathway preserves furanose ring integrity during glycosylation, a critical requirement for nucleoside synthesis. While direct kinetic measurements for the 5(R)-C-methyl analog are not reported, the electron-donating 5(R)-C-methyl group may marginally alter the anomerization equilibrium and glycosylation stereoselectivity compared to unmethylated analogs [3]. The benzoyl groups at C2, C3, and C5 provide neighboring group participation that favors β-selectivity, a property retained with the C5 methyl substitution .

Glycosylation Pathway
Supporting evidence
Exocyclic C-O cleavage (inferred); rate constants 10⁻⁴–10⁻³ s⁻¹ for unmethylated analog
Predictable glycosylation mechanism
5(R)-Me may subtly shift anomerization equilibrium; direct kinetic data not reported
Stereoselective glycosylation Vorbrüggen coupling Nucleoside bond formation Anomeric activation

5(R)-C-Methyl Intermediate: Procurement & Application Scenarios


5′-C-Methyl Nucleoside Synthesis for Antiviral Discovery

This compound is the preferred glycosyl donor for constructing 5′-C-methyl-modified ribonucleosides, a class of nucleoside analogs under investigation as inhibitors of viral RNA-dependent RNA polymerases [1]. The 5(R)-C-methyl stereochemistry is specifically required for accessing 5′-branched nucleoside architectures that cannot be synthesized from unmethylated ribofuranose precursors. US Patent 7,034,167 B2 (Merck) explicitly claims this compound class as intermediates for branched-chain HCV polymerase inhibitors, establishing industrial precedent for its use in antiviral development programs [2]. Procurement is indicated when the synthetic target requires a defined methyl stereocenter at the C5′ position of the final nucleoside product. This scenario applies to medicinal chemistry teams developing novel direct-acting antivirals and academic laboratories conducting structure-activity relationship studies of C-methyl nucleosides.

6′-Methyl LNA Analogs for Therapeutics & Diagnostics

The 5(R)-C-methyl functionality serves as a key building block for synthesizing 6′-methyl-2′-O,4′-C-methylene-bicyclic ribonucleosides (6′-methyl LNA analogs) [1]. These conformationally restricted nucleoside analogs exhibit enhanced binding affinity to complementary RNA/DNA strands and increased nuclease resistance, properties valuable for antisense oligonucleotide therapeutics and molecular diagnostic probes. The (6′R) and (6′S) diastereomers derived from this intermediate show differential nucleic acid binding properties, making stereochemically pure starting material essential [2]. This scenario applies to oligonucleotide chemistry teams developing therapeutic antisense agents, siRNA modifications, and high-affinity hybridization probes for diagnostic applications. The orthogonal benzoyl/acetyl protection enables sequential functionalization required for automated oligonucleotide synthesis protocols [3].

QC and Identity Verification for Intermediate Inventory

This compound's unique molecular identity (C29H26O9, MW 518.51) differentiates it from the more common 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (C28H24O9, MW 504.48) [1]. Procurement specialists and analytical chemistry teams can verify correct material receipt using the +14.03 Da mass difference detectable by LC-MS and the distinct 5(R)-C-methyl 1H NMR signals (methyl doublet at δ 1.2-1.4 ppm, J ~6-7 Hz) [2]. This application scenario addresses inventory management for organizations maintaining libraries of specialized carbohydrate building blocks, where misidentification with structurally similar analogs could compromise multiple downstream synthetic campaigns. The compound's ≥95% commercial purity specification [3] should be verified by HPLC-UV at 254 nm prior to use in stereochemically sensitive glycosylations.

Comparative SAR of C-Methyl Positional Isomers

Researchers conducting systematic structure-activity relationship investigations of C-methylated nucleosides require the 5(R)-C-methyl isomer specifically to compare biological activity against 2′-C-methyl and 3′-C-methyl analogs [1]. While 2′-C-methyl nucleosides have established activity as HCV NS5B inhibitors (e.g., sofosbuvir pharmacophore), the 5′-C-methyl series remains less explored and may offer differentiated viral polymerase inhibition profiles or reduced mitochondrial toxicity [2]. This application scenario supports academic and industrial medicinal chemistry programs seeking to comprehensively map the SAR landscape of C-methyl nucleoside analogs. Procurement of this specific intermediate enables parallel synthesis of all three positional isomer series for head-to-head biological evaluation [3].

Application
Selection Property
Validation Focus
5′-C-Methyl nucleoside synthesis
Defined 5(R)-stereochemistry
Stereoselective glycosylation outcome
6′-Methyl LNA analog research
Bicyclic nucleoside building block
Binding affinity and nuclease resistance (research context)
Intermediate inventory QC
Unique molecular mass (Δ +14.03 Da)
LC-MS or NMR identity verification
C-Methyl nucleoside SAR studies
Positional isomer differentiation
Comparative biological profiling (research)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.